molecular formula C9H10N2O3 B14809688 5-Cyclopropoxy-2-methyl-3-nitropyridine

5-Cyclopropoxy-2-methyl-3-nitropyridine

Cat. No.: B14809688
M. Wt: 194.19 g/mol
InChI Key: REVASSGJFKYDCU-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-methyl-3-nitropyridine is a heterocyclic organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group at the 3-position, a cyclopropoxy group at the 5-position, and a methyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-methyl-3-nitropyridine typically involves the nitration of a substituted pyridine. One common method is the reaction of pyridine derivatives with dinitrogen pentoxide (N2O5) in an organic solvent, followed by treatment with sulfur dioxide (SO2) and bisulfite (HSO3-) in water. This method yields 3-nitropyridine derivatives with good regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and reaction parameters is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-methyl-3-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as ammonia (NH3) or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 5-cyclopropoxy-2-methyl-3-aminopyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclopropoxy-2-methyl-3-nitropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-methyl-3-nitropyridine involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methyl-3-nitropyridine
  • 2-Methyl-3-nitropyridine
  • 5-Nitropyridine-2-sulfonic acid

Uniqueness

5-Cyclopropoxy-2-methyl-3-nitropyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

5-cyclopropyloxy-2-methyl-3-nitropyridine

InChI

InChI=1S/C9H10N2O3/c1-6-9(11(12)13)4-8(5-10-6)14-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

REVASSGJFKYDCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States

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